molecular formula C21H11NO4S B6578767 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313233-66-8

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B6578767
CAS No.: 313233-66-8
M. Wt: 373.4 g/mol
InChI Key: FPRGASXDTZIUFK-UHFFFAOYSA-N
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Description

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that combines the structural features of chromen and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination to form 3-(2-bromoacetyl)-2H-chromen-2-one . This intermediate is then reacted with thiosemicarbazide and disubstituted isomeric isatins under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen and thiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to the combination of chromen and thiazole rings, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO4S/c23-20-14(9-12-5-1-3-7-17(12)25-20)16-11-27-19(22-16)15-10-13-6-2-4-8-18(13)26-21(15)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGASXDTZIUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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